N-(3,5-Dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group (-C(=O)N-). This specific compound features a 3,5-dimethylphenyl group, indicating that two methyl groups are attached to the phenyl ring at the 3 and 5 positions. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as dimethylphenyl derivatives and acetic anhydride or acetyl chloride. Research articles and patents document different synthetic pathways and applications of N-(3,5-dimethylphenyl)acetamide in drug development and chemical research.
N-(3,5-Dimethylphenyl)acetamide is classified as an organic compound under the category of amides. It is also categorized within the broader class of substituted acetamides, which are known for their diverse biological activities.
The synthesis of N-(3,5-dimethylphenyl)acetamide can be achieved through several methods:
The molecular structure of N-(3,5-dimethylphenyl)acetamide can be represented as follows:
This indicates that it consists of 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The structure features a central carbonyl group bonded to a nitrogen atom (amide linkage), which is further connected to a dimethyl-substituted phenyl group.
N-(3,5-Dimethylphenyl)acetamide can participate in various chemical reactions:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers, with subsequent rearrangements or elimination steps depending on the reaction type.
The mechanism by which N-(3,5-dimethylphenyl)acetamide exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For example:
Research has shown that modifications to the structure can significantly affect its potency and selectivity for various biological targets.
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the structural integrity and purity of synthesized compounds.
N-(3,5-Dimethylphenyl)acetamide has several notable applications:
N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), also known as 3',5'-dimethylacetanilide, emerged as a synthetically accessible aniline derivative with early pharmacological significance. Its synthesis follows classic acetanilide preparation routes, typically involving the reaction of 3,5-dimethylaniline with acetyl chloride or acetic anhydride under controlled conditions. This straightforward methodology enabled early researchers to explore its potential as a chemical precursor and bioactive scaffold. A notable synthetic application involves its conversion to 2-bromo-N-(3,5-dimethylphenyl)acetamide (CAS 349120-86-1), a crucial intermediate for pharmacologically active molecules. This brominated derivative exhibits significant reactivity due to the labile bromine atom, facilitating nucleophilic substitution reactions to develop more complex structures [5] [6].
Table 1: Historical Synthesis Methods for N-(3,5-Dimethylphenyl)acetamide and Key Derivatives
Compound | CAS Number | Synthetic Route | Key Intermediate For |
---|---|---|---|
N-(3,5-Dimethylphenyl)acetamide | 2050-45-5 | Acetylation of 3,5-dimethylaniline | Antimicrobial/antioxidant scaffolds |
2-Bromo-N-(3,5-dimethylphenyl)acetamide | 349120-86-1 | Halogenation of parent acetamide | MAO inhibitors & antidepressant agents |
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide | EVT-12961696 | Acylation with diphenylacetyl chloride | Neurological target modulators |
Early pharmacological screening revealed that the 3,5-dimethylphenyl moiety conferred enhanced lipophilicity (LogP 2.17) compared to unsubstituted acetanilides, potentially improving blood-brain barrier permeability . This property sparked interest in its central nervous system activity, positioning it as a template for antidepressant and neuroprotective agent development. Researchers systematically modified its structure by introducing heterocyclic systems like benzimidazole, yielding compounds with demonstrated monoamine oxidase (MAO) inhibition – a key therapeutic target for depression [1]. The sustained exploration of this acetamide core demonstrates its enduring pharmaceutical relevance across decades of medicinal chemistry research.
N-(3,5-Dimethylphenyl)acetamide belongs to the N-arylacetamide family, characterized by a secondary amide linkage bridging an aromatic ring and an acetyl group. Its systematic IUPAC name designates positional isomers through the locants "3,5-dimethyl," distinguishing it from other dimethylphenyl isomers (e.g., 2,4- or 2,6-dimethyl variants) that exhibit distinct steric and electronic properties [6]. The canonical SMILES representation CC1=CC(C)=CC(NC(C)=O)=C1 precisely encodes its atomic connectivity, highlighting the meta-symmetric methyl substituents and the planar acetamide group [6].
Structurally, the molecule features:
Table 2: Structural Descriptors of N-(3,5-Dimethylphenyl)acetamide
Descriptor | Value/Symbol | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | Base composition for mass spectrometry |
Molecular Weight | 163.22 g/mol | Impacts pharmacokinetic properties |
Hydrogen Bond Donors | 1 (amide NH) | Dictates protein binding capacity |
Hydrogen Bond Acceptors | 1 (amide C=O) | Influences solubility & target interaction |
Rotatable Bonds | 2 | Affects conformational flexibility |
Within pharmacophore modeling frameworks, this molecule serves as a hydrophobic aromatic module with hydrogen-bonding capabilities. In MAO-A inhibitor design, computational studies identify the dimethylphenyl moiety as a critical pharmacophoric feature (designated DHHR: one donor, two hydrophobic, one aromatic) that complements enzyme active sites through π-π stacking and van der Waals interactions [1]. The structural conservation of this subunit across multiple antidepressant candidates underscores its recognition as a privileged scaffold in neuropharmacological agent development.
N-(3,5-Dimethylphenyl)acetamide has significantly influenced modern drug discovery by serving as a versatile hydrophobic pharmacophore in enzyme-targeted therapeutics. Its structural evolution demonstrates a trajectory from simple aniline derivative to complex bioactive molecules:
Table 3: Biologically Active Analogs Derived from N-(3,5-Dimethylphenyl)acetamide Core
Therapeutic Area | Compound Structure | Key Modification | Target/Biological Activity |
---|---|---|---|
Antidepressants | 2-((1H-benzimidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | Benzimidazole-thioether linkage | MAO-A inhibition (82.23% DID at 30mg/kg) [1] |
Anti-Alzheimer agents | Carbamoyl derivatives featuring 3,5-dimethylphenyl | Carbamate extension | Butyrylcholinesterase inhibition (IC50 3.94 μM) [7] |
Neurological modulators | N-(3,5-dimethylphenyl)-2,2-diphenylacetamide | α,α-diphenylacetyl substitution | Multitarget engagement in CNS disorders [8] |
Computational analyses consistently identify the 3,5-dimethylphenyl moiety as optimizing ligand-receptor complementarity in enzyme binding pockets. Molecular dynamics simulations of MAO-A complexes revealed stable interactions between the dimethylphenyl group and hydrophobic residues (Phe208, Ile335) over 100ns trajectories [1]. Similarly, docking studies of BChE inhibitors demonstrated the meta-methyl groups' role in stabilizing ligands within the catalytic gorge through van der Waals contacts with Leu286 and Val288 [7]. This accumulating evidence solidifies the subunit's status as a strategic building block in rational drug design, particularly for central nervous system targets where balanced lipophilicity and steric occupancy are critical for blood-brain barrier penetration and target engagement.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: